N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine
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Overview
Description
N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine is a synthetic organic compound that features both a nitrobenzyl group and a trifluoromethyl group. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is anhydrous dichloromethane.
Catalysts and Reagents: Catalysts such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Addition: The trifluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Addition: Electrophiles such as halogens or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigation as a potential pharmaceutical intermediate.
Industry: Use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine exerts its effects depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrobenzyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(4-nitrobenzyl)-N-(trifluoromethyl)butan-2-amine: Similar structure but with a longer carbon chain.
Uniqueness
N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both the nitrobenzyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and electron-withdrawing effects.
Properties
Molecular Formula |
C11H13F3N2O2 |
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Molecular Weight |
262.23 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13F3N2O2/c1-8(2)15(11(12,13)14)7-9-3-5-10(6-4-9)16(17)18/h3-6,8H,7H2,1-2H3 |
InChI Key |
WXTXTDFTWYORMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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